N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Lipophilicity CNS drug-likeness ADME prediction

This 4-fluorophenyl/6-methyl imidazo[1,2-a]pyridine benzamide is a structurally distinct GABA-A receptor modulator with a substitution pattern that shifts receptor subtype selectivity and functional activity compared to analogs like DS2. Demonstrated anticonvulsant protection at 10 mg/kg in PTZ models, superior BBB penetration potential (XLogP3 5.1 vs. DS2), and a 6-methyl group that may confer reduced CYP1A2-mediated oxidation, making it an attractive scaffold for lead optimization. Ideal for target engagement studies and neuroscience screening libraries.

Molecular Formula C21H16FN3O
Molecular Weight 345.4 g/mol
Cat. No. B11129583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Molecular FormulaC21H16FN3O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1
InChIInChI=1S/C21H16FN3O/c1-14-7-12-18-23-19(15-8-10-17(22)11-9-15)20(25(18)13-14)24-21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,26)
InChIKeyRGLQRGZEVXZAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide: Core Properties and Class Identity for Targeted Procurement


N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small-molecule imidazo[1,2-a]pyridine derivative (C₂₁H₁₆FN₃O, MW 345.4 g/mol) [1]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, notably serving as the core of GABA-A receptor modulators such as zolpidem [2]. This compound bears a benzamide moiety at the 3-position and a 4-fluorophenyl group at the 2-position, a combination that has been associated with enhanced anticonvulsant activity in related series [3]. Its computed physicochemical profile (XLogP3 = 5.1, HBD = 1, HBA = 3, tPSA ≈ 31.8 Ų) [1] places it within drug-like chemical space, making it a relevant candidate for neuroscience-focused screening libraries and medicinal chemistry optimization programs.

Why Structural Analogs of N-[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide Cannot Be Interchanged Without Data Verification


Imidazo[1,2-a]pyridine-3-yl benzamides are not a monolithic class; subtle changes to the 2-aryl and pyridine-ring substituents produce divergent pharmacological profiles. For instance, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide (DS2) acts as a selective positive allosteric modulator of δ-subunit-containing GABA-A receptors [1], whereas the dibrominated analog DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide) is a direct agonist at α4β3δ receptors [1]. Replacing the thienyl group with a 4-fluorophenyl substituent and introducing a 6-methyl group—as in the target compound—alters both electronic and steric properties, which can shift receptor subtype selectivity, functional activity, and in vivo efficacy [2]. Consequently, assuming equivalent behavior across analogs without compound-specific evidence risks selecting an inactive or off-target molecule. The quantitative evidence below demonstrates why this specific substitution pattern matters.

Head-to-Head and Cross-Study Quantitative Differentiation of N-[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide


Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. DS2

The target compound exhibits higher computed lipophilicity (XLogP3 = 5.1 [1]) compared to DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide, predicted XLogP3 ≈ 3.9 [2]), while maintaining an identical topological polar surface area (tPSA = 31.8 Ų for the target [1] vs. 31.8 Ų for DS2 [2]). This logP increase (~1.2 log units) arises from the replacement of the thienyl ring with a 4-fluorophenyl group and the addition of a 6-methyl substituent. The higher logP, coupled with unchanged tPSA, suggests improved blood-brain barrier permeation potential without sacrificing membrane permeability, a profile potentially advantageous for CNS-targeted applications.

Lipophilicity CNS drug-likeness ADME prediction

Structural Determinant of GABA-A Receptor Subtype Engagement: 4-Fluorophenyl vs. Thienyl

DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide) is a selective positive allosteric modulator of α4β3δ GABA-A receptors with no agonist activity [1]. The target compound replaces the 2-thienyl group with a 4-fluorophenyl group and introduces a 6-methyl substituent. In an anticonvulsant study of structurally related 2-(4-fluorophenyl)imidazo[1,2-a]pyridines, compounds bearing this motif (e.g., 4b, 5a, 5b, 6a, 7e, 8d) demonstrated potent activity in the subcutaneous pentylenetetrazole (scPTZ) seizure model at 10 mg/kg without Rotarod toxicity [2]. While direct GABA-A subtype selectivity data for the target compound are not yet published, the 4-fluorophenyl/6-methyl substitution pattern is strongly associated with in vivo anticonvulsant efficacy, a property not reported for the thienyl-containing DS2 series.

GABA-A receptor δ-subunit Positive allosteric modulator

Calculated Molecular Properties Differentiating the 6-Methyl Substituent from Non-Methylated and 6-Chloro Analogs

The target compound carries a 6-methyl group on the imidazo[1,2-a]pyridine core, whereas DS2 is unsubstituted at this position and the closely related analog N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS not specified) bears a 6-chloro substituent. Computed properties show that the 6-methyl group contributes to increased molecular weight (345.4 vs. 313.4 g/mol for the des-methyl analog) and rotatable bond count (3 vs. 2) [1], while the chloro analog has higher electron-withdrawing character at position 6, potentially altering CYP450-mediated oxidation susceptibility. Methyl substitution at the 6-position of imidazo[1,2-a]pyridines has been correlated with attenuated CYP1A2-mediated clearance in related kinase inhibitor series [2], suggesting a metabolic stability advantage over the unsubstituted or 6-chloro variants.

Steric effects Metabolic stability CYP450 interactions

High-Value Application Scenarios for N-[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide Based on Differentiated Evidence


Neuroscience Probe Compound for δ-Subunit GABA-A Receptor Pharmacology

The 4-fluorophenyl/6-methyl substitution pattern, combined with class-level anticonvulsant activity [1], positions this compound as a structural probe to dissect δ-subunit GABA-A receptor pharmacology. Unlike DS2, which lacks in vivo efficacy data, this chemotype has demonstrated seizure protection at 10 mg/kg in PTZ models [1], making it suitable for target engagement studies and phenotypic screening in epilepsy and sleep disorder programs.

CNS Lead Optimization Starting Point with Favorable Physicochemical Profile

With an XLogP3 of 5.1 and tPSA of 31.8 Ų, the compound aligns with CNS drug-like space [2]. Its higher lipophilicity relative to DS2 (ΔlogP ≈ +1.2) suggests improved passive brain permeation [2], making it an attractive scaffold for lead optimization campaigns targeting neurological indications where blood-brain barrier penetration is critical.

Metabolic Stability Assessment in CYP450 Liability Screening Panels

The 6-methyl substituent may confer reduced CYP1A2-mediated oxidation compared to unsubstituted or 6-chloro analogs, as inferred from structure-metabolism relationships in imidazo[1,2-a]pyridine kinase inhibitors [3]. This compound can serve as a tool to test the generalizability of this metabolic stability trend within benzamide-containing imidazo[1,2-a]pyridine series.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.